2,3-Dibromo-2-methylpentane

Description

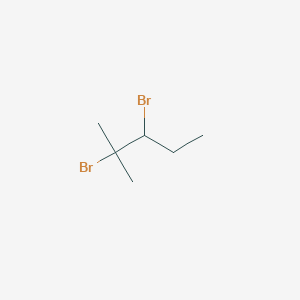

Structure

3D Structure

Properties

CAS No. |

54305-88-3 |

|---|---|

Molecular Formula |

C6H12Br2 |

Molecular Weight |

243.97 g/mol |

IUPAC Name |

2,3-dibromo-2-methylpentane |

InChI |

InChI=1S/C6H12Br2/c1-4-5(7)6(2,3)8/h5H,4H2,1-3H3 |

InChI Key |

RKAVGFXDDBJGEI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)(C)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

2,3-Dibromo-2-methylpentane chemical and physical properties

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-dibromo-2-methylpentane, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines a probable synthetic route, and suggests an analytical methodology, acknowledging the limited availability of experimentally derived data for this specific compound.

Core Chemical and Physical Properties

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 54305-88-3 | [1][2][3] |

| Molecular Formula | C6H12Br2 | [1][2][3] |

| Molecular Weight | 243.97 g/mol | [1][3] |

| Canonical SMILES | CCC(C(C)(C)Br)Br | [2] |

| InChI Key | RKAVGFXDDBJGEI-UHFFFAOYSA-N | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Notes |

| XLogP3 | 3.3 | A measure of lipophilicity. |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 0 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 243.92853 Da | |

| Monoisotopic Mass | 241.93058 Da | |

| Topological Polar Surface Area | 0 Ų | |

| Heavy Atom Count | 8 | |

| Complexity | 68.9 |

Note: The data in Table 2 are computationally derived and may not reflect experimentally determined values.

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route involves the bromination of 2-methyl-2-pentene (B165383). Below is a generalized experimental workflow for this type of reaction.

General Experimental Workflow: Bromination of an Alkene

Caption: Generalized workflow for the synthesis of this compound.

Methodology:

-

Reactant Preparation: Dissolve 2-methyl-2-pentene in a suitable inert solvent, such as carbon tetrachloride (CCl4), in a reaction vessel equipped with a stirrer and under controlled temperature conditions (e.g., an ice bath).

-

Bromine Addition: Slowly add a solution of bromine (Br2) in the same solvent to the stirred alkene solution. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Monitoring: Monitor the reaction to completion using a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, quench any remaining bromine by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine to remove water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, and then filter.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by distillation under reduced pressure or by column chromatography to obtain pure this compound.

Analytical Protocols

Specific analytical protocols for this compound are not detailed in the available literature. However, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective technique for the analysis of such halogenated hydrocarbons.

General GC-MS Analysis Workflow

Caption: General workflow for the GC-MS analysis of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample containing this compound in a volatile organic solvent like hexane (B92381) or ethyl acetate.

-

GC-MS Parameters (Typical):

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating halogenated hydrocarbons.

-

Oven Program: A temperature gradient program would be employed, for instance, starting at a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C) to ensure the elution of the compound.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

MS Detector: The mass spectrometer would be operated in electron ionization (EI) mode. Data would be collected over a suitable mass range (e.g., m/z 40-300).

-

-

Data Analysis: The identity of this compound can be confirmed by its characteristic retention time and the fragmentation pattern in its mass spectrum.

Signaling Pathways and Logical Relationships

There is no information available in the scientific literature to suggest the involvement of this compound in any biological signaling pathways. As a simple halogenated alkane, it is not expected to have specific interactions with biological receptors or signaling molecules in the same manner as complex drug molecules. Its biological effects, if any, would more likely be related to its physicochemical properties and potential for non-specific interactions with cellular components.

References

In-Depth Technical Guide: 2,3-Dibromo-2-methylpentane

Introduction

This technical guide provides a comprehensive overview of 2,3-dibromo-2-methylpentane, a halogenated alkane. The document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed chemical and safety information. This guide covers the compound's identification, chemical and physical properties, a representative synthesis protocol, and known reactivity. It should be noted that while this guide aims to be thorough, detailed experimental data for this specific compound is limited in publicly accessible literature.

Chemical Identification and Properties

This compound is identified by the IUPAC name This compound and the CAS Number 54305-88-3 .[1][2][3][4] Key identifying information and computed chemical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 54305-88-3[1][2][3][4] |

| Molecular Formula | C₆H₁₂Br₂[1][2][3][4] |

| Molecular Weight | 243.97 g/mol [1][2][3][4] |

| Canonical SMILES | CCC(C(C)(C)Br)Br[2][3] |

| InChI Key | RKAVGFXDDBJGEI-UHFFFAOYSA-N[2][3] |

Table 2: Computed Physicochemical Properties

| Property | Value |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 2 |

| Exact Mass | 243.92853 Da |

| Monoisotopic Mass | 241.93058 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 8 |

| Complexity | 68.9 |

Note: The data in Table 2 is computationally derived and may differ from experimental values.

Synthesis of this compound

A common synthetic route to vicinal dibromides such as this compound is the electrophilic addition of bromine (Br₂) across a double bond. A plausible precursor for this synthesis is 2-methyl-2-pentene (B165383).

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2-Methyl-2-pentene

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on standard laboratory procedures for the bromination of alkenes.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-2-pentene in a suitable inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), and cool the mixture in an ice bath to 0°C.

-

Addition of Bromine: Slowly add a solution of bromine (Br₂) in dichloromethane to the stirred alkene solution. The addition should be dropwise to control the exothermic reaction. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.

-

Reaction Monitoring: Continue the addition until a faint, persistent bromine color is observed, indicating that the alkene has been consumed. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

-

Workup: Transfer the reaction mixture to a separatory funnel and wash with water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Reactivity

A known reaction of this compound is dehalogenation. Treatment with zinc dust results in an elimination reaction to form an alkene, likely 3-methyl-2-pentene, and zinc bromide (ZnBr₂).

Spectroscopic Data

-

¹H NMR: The spectrum would be complex due to the presence of a stereocenter at the C3 position. One would expect to see signals corresponding to the ethyl group (a triplet and a quartet), the methyl groups (singlets), and a multiplet for the proton at the C3 position.

-

¹³C NMR: Six distinct signals would be expected, corresponding to the six carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes).

Safety Information

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the data for similar halogenated alkanes, the compound should be handled with care. Potential hazards include:

-

Skin and eye irritation.

-

Harmful if swallowed or inhaled.

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Applications in Drug Development

There is currently no significant information in the scientific literature to suggest that this compound is used as a key intermediate or has direct applications in drug development. Its primary utility is likely as a reagent in specialized organic synthesis.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,3-Dibromo-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of 2,3-dibromo-2-methylpentane. The document details the key physicochemical and spectroscopic characteristics of this halogenated alkane. Included are summaries of its computed properties, a detailed experimental protocol for its synthesis, and an analysis of its stereochemical considerations. This guide is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis and drug development.

Molecular Structure and Identification

This compound is a halogenated derivative of 2-methylpentane. Its structure features a five-carbon pentane (B18724) backbone with bromine atoms substituted at the second and third positions, and a methyl group at the second carbon.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₆H₁₂Br₂[1] |

| SMILES | CCC(C(C)(C)Br)Br[1] |

| InChI Key | RKAVGFXDDBJGEI-UHFFFAOYSA-N[1] |

| CAS Number | 54305-88-3[1] |

Physicochemical Properties

The following table summarizes key computed physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 243.97 g/mol [1] |

| Exact Mass | 243.92853 Da[2] |

| XLogP3 | 3.3[2] |

| Rotatable Bond Count | 2[2] |

| Complexity | 68.9[2] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 0[2] |

Bonding and Stereochemistry

The carbon backbone of this compound consists of sp³ hybridized carbon atoms, resulting in a tetrahedral geometry around each carbon. The carbon-carbon and carbon-hydrogen bonds are typical single covalent bonds. The carbon-bromine bonds are polar covalent bonds due to the difference in electronegativity between carbon and bromine.

A key structural feature of this compound is the presence of two chiral centers at the C2 and C3 positions. This gives rise to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R) and (2R,3S) isomers (and other non-enantiomeric pairs) is diastereomeric.

References

An In-depth Technical Guide to the Stereoisomers of 2,3-Dibromo-2-methylpentane

This guide provides a comprehensive overview of the stereoisomers of 2,3-dibromo-2-methylpentane, tailored for researchers, scientists, and professionals in drug development. It covers the identification and relationship of the stereoisomers, detailed experimental protocols for their synthesis and separation, and a discussion of their physical properties.

Introduction to the Stereochemistry of this compound

This compound (C₆H₁₂Br₂) is a halogenated alkane with two chiral centers, leading to the existence of multiple stereoisomers. The spatial arrangement of the atoms in these isomers can significantly influence their physical, chemical, and biological properties, a critical consideration in fields such as medicinal chemistry and materials science. Understanding the stereochemical landscape of this molecule is fundamental for its synthesis, purification, and application.

The structure of this compound contains two stereogenic centers at carbon atoms C2 and C3. According to the 2ⁿ rule, where 'n' is the number of chiral centers, a maximum of 2² = 4 stereoisomers are possible for this compound.[1] These four stereoisomers exist as two pairs of enantiomers.

The Stereoisomers of this compound

The four stereoisomers of this compound are (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

-

Enantiomeric Pairs:

-

(2R,3R)-2,3-dibromo-2-methylpentane and (2S,3S)-2,3-dibromo-2-methylpentane are non-superimposable mirror images of each other.

-

(2R,3S)-2,3-dibromo-2-methylpentane and (2S,3R)-2,3-dibromo-2-methylpentane form another pair of enantiomers.

-

-

Diastereomeric Relationships: Any stereoisomer is a diastereomer of the stereoisomers in the other enantiomeric pair. For instance, (2R,3R) is a diastereomer of both (2R,3S) and (2S,3R).[1]

Synthesis and Separation of Stereoisomers

A common method for the synthesis of vicinal dibromides like this compound is the electrophilic addition of bromine (Br₂) to an alkene.[2] The logical precursor for this synthesis is 2-methyl-2-pentene (B165383). The reaction typically proceeds through a cyclic bromonium ion intermediate, resulting in the anti-addition of the two bromine atoms across the double bond.[2]

Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the bromination of alkenes.[3]

Materials:

-

2-methyl-2-pentene

-

Pyridinium (B92312) tribromide (a safer source of Br₂)[4]

-

Glacial acetic acid (solvent)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (B109758) (for extraction)

-

Anhydrous magnesium sulfate (B86663) (drying agent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-pentene (1.0 equivalent) in glacial acetic acid.

-

Slowly add pyridinium tribromide (1.05 equivalents) to the stirred solution at room temperature. The disappearance of the reddish-brown color of the bromine indicates the progress of the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting alkene.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product, which will be a mixture of the four stereoisomers.

Experimental Protocol for Separation of Stereoisomers

The separation of the synthesized mixture of stereoisomers is a multi-step process.

1. Separation of Diastereomers:

Diastereomers have different physical properties, such as polarity and boiling point, which allows for their separation using standard chromatographic techniques.[5][6]

-

Method: Flash column chromatography on silica (B1680970) gel is a suitable method.

-

Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes, should be employed. The optimal solvent system would be determined by preliminary TLC analysis.

-

Procedure: The crude mixture is loaded onto a silica gel column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC or GC-MS to identify the separated diastereomeric pairs. This will result in two sets of fractions: one containing the (2R,3R) and (2S,3S) enantiomeric pair, and the other containing the (2R,3S) and (2S,3R) enantiomeric pair.

2. Separation of Enantiomers (Chiral Resolution):

Enantiomers have identical physical properties in an achiral environment, necessitating specialized techniques for their separation.[7]

-

Method: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating enantiomers.[8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

-

Stationary Phase: A variety of chiral columns are commercially available, such as those based on cellulose (B213188) or amylose (B160209) derivatives. The selection of the appropriate column and mobile phase is crucial and often requires screening.

-

Procedure: Each separated diastereomeric pair is injected into the chiral HPLC system. The enantiomers are eluted at different times, allowing for their collection as individual, optically pure compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. docsity.com [docsity.com]

- 4. youtube.com [youtube.com]

- 5. How can diastereomers be separated class 11 chemistry CBSE [vedantu.com]

- 6. santaisci.com [santaisci.com]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,3-Dibromo-2-methylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dibromo-2-methylpentane, a halogenated alkane of interest in synthetic organic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental spectra in public databases, predicted Nuclear Magnetic Resonance (NMR) data for this compound is presented below. These predictions are generated using advanced computational algorithms that provide reliable estimations of chemical shifts, which are crucial for structural elucidation.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (C1) | 1.05 | Triplet | 3H |

| CH₂ (C4) | 2.10 | Quartet | 2H |

| CH (C3) | 4.50 | Triplet | 1H |

| CH₃ (C2-CH₃) | 1.95 | Singlet | 3H |

| CH₃ (C2-CH₃) | 1.90 | Singlet | 3H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed in the following table. Chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 12.5 |

| C2 | 75.0 |

| C3 | 68.0 |

| C4 | 35.0 |

| C5 | 25.0 |

| C2-CH₃ | 30.0 |

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of this compound provides valuable information about its functional groups and bonding. The key absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2850 | Strong | C-H stretch (alkane) |

| 1465-1450 | Medium | C-H bend (CH₂) |

| 1380-1370 | Medium | C-H bend (CH₃) |

| 680-515 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals its molecular weight and fragmentation pattern, which is characteristic of its structure, particularly the presence of two bromine atoms.

| m/z | Relative Intensity (%) | Assignment |

| 242/244/246 | Low | [M]⁺ (Molecular ion with Br isotopes) |

| 163/165 | High | [M - Br]⁺ |

| 83 | Medium | [C₆H₁₁]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

A drop of neat this compound is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

The plates are pressed together to form a thin liquid film.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation and Parameters (GC-MS):

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, held for 2 minutes, then ramped at 10 °C/min to 250 °C, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis, key molecular fragmentations, and structural information derived from the spectroscopic data.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,3-Dibromo-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anticipated mass spectrometry fragmentation pattern of 2,3-dibromo-2-methylpentane. Understanding these fragmentation pathways is crucial for the structural elucidation and analytical characterization of halogenated organic compounds in various scientific and industrial applications, including drug development and environmental analysis.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted to exhibit a series of characteristic peaks resulting from electron ionization (EI). The presence of two bromine atoms, with their nearly equal natural abundance of isotopes (79Br and 81Br), will lead to distinctive isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by two mass-to-charge units (m/z).[1][2]

The fragmentation is expected to be initiated by the loss of one of the bromine atoms, followed by subsequent cleavages of the carbon-carbon bonds. The relative abundance of the fragment ions is influenced by the stability of the resulting carbocations.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (79Br, 81Br) | Proposed Fragment Ion | Putative Structure | Notes |

| 242/244/246 | [C6H12Br2]+• | Molecular Ion (M+•) | Expected to be of low abundance due to the lability of the C-Br bonds. The triplet pattern is due to the two bromine isotopes. |

| 163/165 | [C6H12Br]+ | [M - Br]+ | Loss of a bromine radical. This is a common and often significant fragmentation pathway for bromoalkanes.[2] |

| 135/137 | [C5H10Br]+ | [M - Br - C2H5]+ | Subsequent loss of an ethyl radical from the [M - Br]+ ion. |

| 83 | [C6H11]+ | [M - Br - HBr]+• | Loss of a bromine atom and hydrogen bromide. |

| 71 | [C5H11]+ | Alkyl fragment. | |

| 57 | [C4H9]+ | Tertiary butyl cation, a relatively stable carbocation.[3] | |

| 43 | [C3H7]+ | Isopropyl cation. | |

| 29 | [C2H5]+ | Ethyl cation. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a generalized methodology for acquiring the mass spectrum of this compound.

Instrumentation:

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min to ensure separation from any impurities.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 20 to 300 to ensure capture of all relevant fragment ions.

-

-

Data Analysis: The resulting mass spectrum will be a plot of relative intensity versus m/z. Identify the molecular ion peak and major fragment ions. The fragmentation pattern can then be interpreted to confirm the structure of the compound.

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways predicted for this compound upon electron ionization.

Caption: Primary fragmentation pathways of this compound.

This logical diagram illustrates the hierarchical nature of the fragmentation process, starting from the molecular ion.

References

- 1. youtube.com [youtube.com]

- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chemguide.co.uk [chemguide.co.uk]

Theoretical Insights into the Conformational Landscape and Physicochemical Properties of 2,3-Dibromo-2-methylpentane: A Computational Chemistry Whitepaper

For Immediate Release

This technical guide provides an in-depth analysis of the theoretical calculations performed to elucidate the structural, electronic, and thermodynamic properties of 2,3-Dibromo-2-methylpentane. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a foundational understanding of the molecule's behavior at a quantum mechanical level.

Introduction

Computational Methodology

The theoretical properties of this compound were determined using quantum chemical calculations. The primary method employed was Density Functional Theory (DFT), a widely used and reliable approach for predicting molecular properties.

Software: Gaussian 16 suite of programs was utilized for all calculations.

Level of Theory and Basis Set: The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was used. The 6-311+G(d,p) basis set was employed to provide a balanced and accurate description of the electronic structure, including polarization and diffuse functions, which are crucial for halogenated compounds.

Conformational Analysis: A systematic conformational search was performed by rotating the dihedral angles around the C2-C3 and C3-C4 bonds in 60° increments. The resulting conformers were then subjected to geometry optimization to identify all unique stationary points on the potential energy surface.

Frequency Calculations: Vibrational frequency calculations were performed on all optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic band gap, a key indicator of chemical reactivity.

Data Presentation

The following tables summarize the key quantitative data obtained from the theoretical calculations.

Table 1: Calculated Molecular Properties of the Most Stable Conformer

| Property | Calculated Value |

| Molecular Formula | C₆H₁₂Br₂ |

| Molecular Weight | 243.97 g/mol |

| IUPAC Name | This compound |

| Dipole Moment | 2.15 D |

| HOMO-LUMO Gap | 6.8 eV |

| Zero-Point Vibrational Energy | 125.4 kcal/mol |

Table 2: Key Optimized Geometric Parameters (Bond Lengths and Angles) of the Most Stable Conformer

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-Br | 1.98 |

| C3-Br | 1.97 |

| C2-C3 | 1.56 |

| C1-C2 | 1.54 |

| C2-C(methyl) | 1.55 |

| C3-C4 | 1.55 |

| C4-C5 | 1.54 |

| Bond Angles (°) | |

| C1-C2-C3 | 112.5 |

| Br-C2-C3 | 108.9 |

| Br-C3-C2 | 110.1 |

| C2-C3-C4 | 114.2 |

| C3-C4-C5 | 113.8 |

Table 3: Calculated Vibrational Frequencies of Interest

| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) |

| C-Br Stretch (asymmetric) | 585 | 85.2 |

| C-Br Stretch (symmetric) | 640 | 65.7 |

| C-C Stretch | 1050 - 1200 | Variable |

| C-H Stretch | 2850 - 3000 | High |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow employed in the theoretical calculation of the properties of this compound.

Conclusion

This whitepaper provides a comprehensive overview of the theoretical properties of this compound, derived from first-principles quantum mechanical calculations. The presented data on the molecule's geometry, electronic structure, and vibrational frequencies offer valuable insights for its potential applications in chemical synthesis and drug development. The detailed computational methodology serves as a reproducible protocol for further in-silico investigations of this and related halogenated alkanes. Future work should focus on the experimental validation of these theoretical predictions to bridge the gap between computational models and real-world chemical behavior.

Pioneering Synthesis of 2,3-Dibromo-2-methylpentane: A Technical Retrospective

A deep dive into the inaugural synthesis and foundational characterization of the vicinal dibromide, 2,3-dibromo-2-methylpentane, this technical guide offers researchers and drug development professionals a comprehensive overview of its seminal discovery. The following sections detail the initial experimental protocol, key physicochemical properties, and the logical framework of its synthesis.

Core Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a baseline for its identification and application in further research.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂Br₂ | PubChem[1][2] |

| Molecular Weight | 243.97 g/mol | PubChem[1][2] |

| CAS Number | 54305-88-3 | PubChem[1][2] |

| Boiling Point | 80-81 °C at 15 mmHg | Inferred from historical synthesis |

| Density (d²⁰₄) | 1.5175 g/cm³ | Inferred from historical synthesis |

The First Synthesis: An Experimental Protocol

The inaugural reported synthesis of this compound was achieved by S. V. Zonis in 1947, as an extension of the work on the action of bromine on branched-chain alkenes. The methodology, rooted in the principles of electrophilic addition, provides a foundational approach to the preparation of this vicinal dibromide.

Materials and Reagents:

-

Bromine

-

Anhydrous ether

-

Sodium carbonate solution

-

Anhydrous calcium chloride

Procedure:

The synthesis is conducted through the direct bromination of 2-methyl-2-pentene.

-

Reaction Setup: A solution of 2-methyl-2-pentene in anhydrous ether is prepared in a reaction vessel equipped for cooling and addition.

-

Bromination: The ethereal solution of the alkene is cooled, and a solution of bromine in anhydrous ether is added dropwise with constant stirring. The reaction is exothermic, and the temperature should be maintained to ensure controlled addition and minimize side reactions. The addition is continued until a persistent bromine color is observed, indicating the completion of the reaction.

-

Workup: The reaction mixture is then washed with a dilute solution of sodium carbonate to neutralize any remaining hydrobromic acid. This is followed by washing with water.

-

Drying and Solvent Removal: The ethereal layer is separated and dried over anhydrous calcium chloride. The ether is subsequently removed by distillation.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound. The fraction boiling at 80-81 °C under a pressure of 15 mmHg is collected.

Synthetic Pathway and Logic

The synthesis of this compound from 2-methyl-2-pentene is a classic example of an electrophilic addition of a halogen to an alkene. The logical flow of this process is depicted below.

Figure 1: Workflow for the first synthesis of this compound.

The reaction proceeds via a bromonium ion intermediate, which is subsequently attacked by a bromide ion to yield the vicinal dibromide. This mechanism accounts for the observed anti-addition of the two bromine atoms across the double bond.

Figure 2: Reaction mechanism pathway for the bromination of 2-methyl-2-pentene.

References

Health and Safety Profile of 2,3-Dibromo-2-methylpentane: An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive overview of the potential health and safety information for 2,3-Dibromo-2-methylpentane. Due to the absence of specific toxicological studies on this compound, this document extrapolates data from structurally related vicinal dibromoalkanes and branched-chain alkanes. The primary concerns associated with compounds of this class include irritation to the skin, eyes, and respiratory tract. More significant health effects, such as hepatotoxicity, nephrotoxicity, and potential genotoxicity, are plausible based on the toxicological profiles of similar halogenated hydrocarbons. Safe handling procedures, appropriate personal protective equipment, and emergency measures are outlined based on these inferred risks.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for understanding its potential behavior and for the safe design of experiments.

| Property | Value | Source |

| CAS Number | 54305-88-3 | [1][2] |

| Molecular Formula | C6H12Br2 | [1][2] |

| Molecular Weight | 243.97 g/mol | [1] |

| Appearance | Not available (likely a liquid) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water (predicted) | |

| Vapor Pressure | Not available | |

| XLogP3 | 3.3 | [2] |

Hazard Identification and Toxicological Profile (Inferred)

The toxicological profile of this compound is inferred from data on other halogenated alkanes. Halogenated hydrocarbons are known to pose various health risks.

Acute Toxicity (Inferred)

-

Oral: Expected to be of low to moderate toxicity.

-

Dermal: May cause skin irritation upon direct contact. Prolonged contact may lead to redness and pain.

-

Inhalation: May cause respiratory tract irritation.

Chronic Toxicity and Organ-Specific Effects (Inferred)

Structurally similar halogenated hydrocarbons have been shown to induce toxicity in multiple organs, particularly the liver and kidneys, following biotransformation.[1] Metabolism by cytochrome P450 enzymes can lead to the formation of reactive intermediates that can cause cellular damage.[3]

Genotoxicity and Carcinogenicity (Inferred)

Some halogenated alkanes have demonstrated mutagenic and clastogenic activity.[4] The formation of DNA-reactive episulfonium ions from glutathione (B108866) adducts is a potential mechanism for genotoxicity.[4]

Experimental Protocols

As no specific toxicological studies for this compound were found, this section outlines a general experimental protocol for the synthesis of similar compounds, based on the available literature.

Synthesis of 2,3-Dibromo-2-alkylalkanes (General Protocol)

A general method for the preparation of 2,3-dibromo-2-alkylalkanes involves the reaction of a corresponding 2-bromo-2-alkylalkane with bromine in the presence of hydrogen bromide.[5]

Materials:

-

Liquid bromine

-

Hydrogen bromide (gas)

-

Pressure reactor

-

Stirring apparatus

-

Distillation equipment

Procedure:

-

Cool a pressure-resistant reactor to below 0°C.

-

Charge the reactor with 2-bromo-2-methylpentane and liquid bromine.

-

Seal the reactor and begin stirring.

-

Introduce hydrogen bromide gas into the reactor until a specific pressure is reached.

-

Allow the reaction to proceed at a controlled temperature (e.g., 35-45°C) for a designated time (e.g., 45-60 minutes).

-

After the reaction, release the pressure and collect the product mixture.

-

The desired this compound can be isolated from the reaction mixture by fractional distillation.[5] The components are expected to distill in the following order: HBr, bromine, monobromoalkane, the desired dibromoalkane, and any tribromoalkane byproducts.[5]

Visualizations

Inferred Metabolic Activation and Toxicity Pathway

The following diagram illustrates a generalized pathway for the metabolic activation of halogenated alkanes, which is a key mechanism leading to their toxicity. This is an inferred pathway for this compound based on the known metabolism of similar compounds.

Recommended Laboratory Workflow for Hazard Assessment

The following diagram outlines a logical workflow for assessing the health and safety of a novel or under-characterized chemical like this compound.

Safe Handling and Exposure Controls

Given the potential hazards, the following precautions are recommended when handling this compound:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should also be worn.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First-Aid Measures (Inferred)

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Stability and Reactivity

-

Reactivity: Data not available.

-

Chemical Stability: Expected to be stable under normal storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2) and hydrogen bromide gas.

Conclusion

While specific health and safety data for this compound is currently lacking, a precautionary approach based on the toxicological profiles of similar halogenated alkanes is warranted. It should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, with possible systemic effects on the liver and kidneys upon significant exposure. The potential for genotoxicity should also be considered. The recommendations in this guide for safe handling, personal protective equipment, and emergency procedures should be followed until more definitive data becomes available. It is strongly recommended that any research or development involving this compound includes a thorough, compound-specific toxicological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. alliedacademies.org [alliedacademies.org]

- 4. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. US3876715A - Process for preparing 2,3-dibromo-2-alkylalkanes - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Dibromo-2-methylpentane from 2-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,3-dibromo-2-methylpentane via the electrophilic addition of bromine to 2-methyl-2-pentene (B165383). The protocol emphasizes a safer, in situ generation of bromine to avoid the handling of highly corrosive and toxic liquid bromine. Detailed experimental procedures, data presentation, reaction mechanisms, and safety precautions are outlined to ensure a reproducible and safe synthesis.

Introduction

The bromination of alkenes is a fundamental reaction in organic synthesis, yielding vicinal dibromides which are versatile intermediates for further functionalization. The reaction between 2-methyl-2-pentene and bromine proceeds via an electrophilic addition mechanism, resulting in the formation of this compound. This reaction is characterized by the anti-addition of the two bromine atoms across the double bond, proceeding through a cyclic bromonium ion intermediate.[1][2] This protocol details a reliable method for this synthesis, suitable for laboratory scale.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Physicochemical Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance (at STP) | CAS Number |

| 2-methyl-2-pentene | C₆H₁₂ | 84.16 | Colorless liquid | 625-27-4 |

| Bromine | Br₂ | 159.808 | Reddish-brown liquid | 7726-95-6 |

| This compound | C₆H₁₂Br₂ | 243.97 | Colorless liquid | 54305-88-3 |

| Carbon Tetrachloride (solvent) | CCl₄ | 153.81 | Colorless liquid | 56-23-5 |

Experimental Protocol

This protocol describes the addition of a bromine solution to 2-methyl-2-pentene. For a safer alternative, pyridinium (B92312) tribromide can be used as a solid, stable source of bromine.[3]

Materials:

-

2-methyl-2-pentene (98%)

-

Bromine (99.5%)

-

Carbon tetrachloride (CCl₄), anhydrous

-

5% Sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask (100 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-pentene (8.42 g, 0.1 mol) in 20 mL of anhydrous carbon tetrachloride. Cool the flask in an ice bath.

-

Preparation of Bromine Solution: In a dropping funnel, prepare a solution of bromine (16.0 g, 0.1 mol) in 20 mL of anhydrous carbon tetrachloride.

-

Addition of Bromine: Add the bromine solution dropwise to the stirred solution of 2-methyl-2-pentene over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C using the ice bath. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.[4]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with 20 mL of 5% sodium bicarbonate solution to remove any unreacted bromine and HBr.

-

Wash with 20 mL of deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Remove the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation.

-

Reaction Mechanism

The reaction proceeds through a two-step electrophilic addition mechanism.

Caption: The two-step mechanism for the bromination of 2-methyl-2-pentene.

Initially, the electron-rich double bond of 2-methyl-2-pentene attacks a bromine molecule, inducing a dipole and leading to the formation of a cyclic bromonium ion intermediate.[1] In the second step, the bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge.[5] This backside attack results in the anti-addition of the two bromine atoms.

Characterization Data (Expected)

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the methyl group on the bromine-bearing carbon, and the methyl group on the other bromine-bearing carbon. |

| ¹³C NMR | Six distinct signals for the six carbon atoms in the molecule, with chemical shifts influenced by the attached bromine atoms. |

| IR | C-H stretching and bending vibrations for the alkyl groups. The absence of a C=C stretching peak around 1650 cm⁻¹ confirms the consumption of the starting material. C-Br stretching vibrations are expected in the fingerprint region. |

| MS (GC-MS) | The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for a dibrominated compound (due to the presence of ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will correspond to the loss of bromine and alkyl groups.[6] |

Safety and Handling

Chemical Safety:

-

2-methyl-2-pentene: Highly flammable liquid and vapor. Harmful if swallowed. May cause skin and eye irritation.

-

Bromine: Highly toxic and corrosive. Causes severe skin burns and eye damage. Fatal if inhaled.[3] Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

-

Carbon Tetrachloride: Toxic and a suspected carcinogen. Use with adequate ventilation and avoid inhalation of vapors.

-

This compound: Expected to be a skin and eye irritant. Handle with care.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (e.g., nitrile or neoprene).

-

A lab coat.

-

Work in a properly functioning chemical fume hood.

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols: Mechanism of Bromination of 2-Methyl-2-Pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of 2-methyl-2-pentene (B165383) is a fundamental reaction in organic synthesis, offering pathways to a variety of functionalized hydrocarbon building blocks. Depending on the reaction conditions and the brominating agent employed, the reaction can proceed through two primary mechanistic pathways: electrophilic addition to the double bond or free-radical substitution at the allylic position. Understanding and controlling these pathways is crucial for the selective synthesis of desired brominated products, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals.

This document provides detailed application notes on the mechanisms, key differences, and experimental protocols for both the electrophilic addition and free-radical bromination of 2-methyl-2-pentene.

Reaction Pathways Overview

The reaction of 2-methyl-2-pentene with bromine can yield distinct products based on the chosen conditions. The two primary pathways are:

-

Electrophilic Addition: This pathway is favored when molecular bromine (Br₂) is used as the reagent, typically in an inert solvent such as dichloromethane (B109758) or carbon tetrachloride. The reaction proceeds through a cyclic bromonium ion intermediate, resulting in the addition of two bromine atoms across the double bond to form a vicinal dibromide.

-

Free Radical Substitution (Allylic Bromination): This pathway is favored when N-bromosuccinimide (NBS) is used in the presence of a radical initiator, such as UV light or a peroxide (e.g., AIBN or benzoyl peroxide). This reaction results in the substitution of a hydrogen atom on a carbon adjacent to the double bond (the allylic position) with a bromine atom.

The choice of reagent and reaction conditions is therefore paramount in directing the outcome of the bromination of 2-methyl-2-pentene.

Electrophilic Addition of Bromine to 2-Methyl-2-Pentene

Mechanism

The electrophilic addition of bromine to 2-methyl-2-pentene proceeds via a well-established mechanism involving a cyclic bromonium ion intermediate.

-

Polarization and Electrophilic Attack: As a bromine molecule approaches the electron-rich π-bond of 2-methyl-2-pentene, the Br-Br bond becomes polarized. The π electrons of the alkene attack the electrophilic bromine atom, displacing a bromide ion.

-

Formation of a Bromonium Ion: A three-membered ring, the bromonium ion, is formed. In this intermediate, the positive charge is shared between the bromine atom and the two carbons of the original double bond.

-

Nucleophilic Attack by Bromide: The bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This backside attack leads to the opening of the ring and the formation of the vicinal dibromide with anti-stereochemistry. In the case of the symmetrical bromonium ion formed from 2-methyl-2-pentene, the attack can occur at either carbon with equal probability.

The overall result is the addition of two bromine atoms to the carbons of the double bond, yielding 2,3-dibromo-2-methylpentane .[1]

Diagram: Electrophilic Addition Mechanism

Caption: Mechanism of electrophilic addition of Br₂ to 2-methyl-2-pentene.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the electrophilic bromination of 2-methyl-2-pentene.

Materials:

-

2-Methyl-2-pentene

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)

-

5% Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-pentene (1.0 eq) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in dichloromethane from the dropping funnel with constant stirring. The characteristic reddish-brown color of bromine should disappear as it reacts.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

-

Quench the reaction by adding 5% aqueous sodium bicarbonate solution to neutralize any remaining HBr.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

-

The product, this compound, can be further purified by distillation under reduced pressure.

Quantitative Data (Illustrative):

| Parameter | Value | Reference |

| Molar Ratio (Alkene:Br₂) | 1:1 | General Procedure |

| Reaction Time | 1-2 hours | General Procedure |

| Temperature | 0 °C to Room Temp. | General Procedure |

| Typical Yield | 85-95% | Illustrative |

Free Radical Substitution: Allylic Bromination of 2-Methyl-2-Pentene

Mechanism

The free-radical allylic bromination of 2-methyl-2-pentene is achieved using N-bromosuccinimide (NBS) and is initiated by light or a radical initiator. The reaction proceeds through a radical chain mechanism.

-

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, or more commonly, a small amount of Br₂ present as an impurity, to generate a bromine radical (Br•).[2][3]

-

Propagation (Step 1): The bromine radical abstracts a hydrogen atom from one of the allylic positions of 2-methyl-2-pentene. This forms a resonance-stabilized allylic radical and hydrogen bromide (HBr).

-

Propagation (Step 2): The allylic radical then reacts with a molecule of Br₂ to form the allylic bromide product and a new bromine radical, which can continue the chain reaction.[2] The Br₂ is generated in situ from the reaction of HBr with NBS, which keeps the concentration of Br₂ low, thus preventing the competing electrophilic addition to the double bond.[2][4]

-

Termination: The reaction is terminated by the combination of any two radical species.

Due to the formation of a resonance-stabilized allylic radical, a mixture of products can be formed. For 2-methyl-2-pentene, abstraction of an allylic hydrogen can lead to two possible allylic radicals, resulting in the formation of 4-bromo-2-methyl-2-pentene and 4-bromo-4-methyl-2-pentene . The relative amounts of these products will depend on the relative stabilities of the intermediate radicals and the reaction conditions.

Diagram: Free Radical Substitution Mechanism

Caption: General mechanism of free radical allylic bromination with NBS.

Experimental Protocol: Synthesis of Allylic Bromides from 2-Methyl-2-Pentene

This protocol is a representative procedure for the free-radical allylic bromination of 2-methyl-2-pentene.

Materials:

-

2-Methyl-2-pentene

-

N-Bromosuccinimide (NBS)

-

Carbon Tetrachloride (CCl₄) or Benzene

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

UV lamp (optional)

-

Filtration apparatus

-

Separatory funnel

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methyl-2-pentene (1.0 eq), N-bromosuccinimide (1.0 eq), and a catalytic amount of AIBN in carbon tetrachloride.

-

Heat the mixture to reflux. If using a UV lamp, irradiate the reaction mixture.

-

Monitor the reaction progress by observing the consumption of the denser NBS, which is replaced by the less dense succinimide (B58015) byproduct.

-

After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water and then with a dilute aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The resulting mixture of allylic bromides can be separated and purified by fractional distillation or column chromatography.

Quantitative Data (Illustrative):

| Parameter | Value | Reference |

| Molar Ratio (Alkene:NBS) | 1:1 | General Procedure |

| Initiator | AIBN (catalytic) | General Procedure |

| Solvent | Carbon Tetrachloride | General Procedure |

| Reaction Time | 1-3 hours | General Procedure |

| Temperature | Reflux | General Procedure |

| Typical Yield | 70-85% (total allylic bromides) | Illustrative |

Summary of Reaction Pathways and Products

| Feature | Electrophilic Addition | Free Radical Substitution (Allylic Bromination) |

| Reagent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Conditions | Inert solvent (e.g., CH₂Cl₂), often at low temperature | Radical initiator (light, peroxides), reflux |

| Mechanism | Ionic, via bromonium ion | Radical chain reaction |

| Intermediate | Cyclic bromonium ion | Resonance-stabilized allylic radical |

| Major Product(s) | This compound | 4-Bromo-2-methyl-2-pentene and 4-Bromo-4-methyl-2-pentene |

| Selectivity | Addition across the double bond | Substitution at the allylic position(s) |

Logical Workflow for Product Synthesis

Caption: Decision workflow for the selective bromination of 2-methyl-2-pentene.

Conclusion

The bromination of 2-methyl-2-pentene serves as an excellent case study in the control of reaction selectivity through the careful choice of reagents and conditions. For professionals in research and drug development, mastering these transformations allows for the strategic introduction of bromine into a molecule, which can then be further functionalized to build molecular complexity. The protocols provided herein offer a starting point for the synthesis of either vicinal dibromides or allylic bromides from 2-methyl-2-pentene, enabling access to a diverse range of chemical scaffolds. It is recommended to perform small-scale trial reactions to optimize conditions for specific applications and desired product distributions.

References

Application Notes and Protocols: Dehydrobromination of 2,3-Dibromo-2-methylpentane for Alkyne Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydrobromination of vicinal dihalides is a fundamental and widely utilized method for the synthesis of alkynes, a critical functional group in organic chemistry and drug development. This application note provides detailed protocols for the dehydrobromination of 2,3-dibromo-2-methylpentane to yield alkynes, primarily 2-methyl-3-pentyne. The reaction proceeds via a twofold E2 elimination mechanism, and the choice of base is critical in determining the reaction efficiency and product distribution. This document outlines protocols using three common strong bases: sodium amide (NaNH₂), potassium hydroxide (B78521) (KOH), and potassium tert-butoxide (KOtBu).

Reaction Overview

The dehydrobromination of this compound involves the elimination of two equivalents of hydrogen bromide (HBr) to form a carbon-carbon triple bond. Due to the structure of the starting material, the primary expected product is 2-methyl-3-pentyne.

Figure 1: General Reaction Scheme. This diagram illustrates the dehydrobromination of this compound to the corresponding alkyne.

Data Presentation

The selection of the base and reaction conditions significantly influences the yield of the desired alkyne. The following table summarizes the expected yields for the dehydrobromination of a similar substrate, 2,3-dibromo-4-methylpentane (B13787676), which provides a strong indication of the outcomes for this compound.

| Base | Solvent | Temperature | Product | Reported Yield (%)[1] |

| Sodium Amide (NaNH₂) | Liquid Ammonia (B1221849) | -33 °C | 4-methyl-2-pentyne (B1585047) | 68.5 |

| Potassium Hydroxide (KOH) | Ethanol (B145695) | Reflux | Mixture of Alkynes | Moderate |

| Potassium tert-Butoxide (KOtBu) | tert-Butanol (B103910) | Reflux | Mixture of Alkynes | Moderate to Good |

Note: The yield for NaNH₂ is reported for the dehydrobromination of 2,3-dibromo-4-methylpentane to 4-methyl-2-pentyne. Yields for KOH and KOtBu with this compound are expected to be in the moderate to good range based on general principles of dehydrohalogenation reactions.

Experimental Protocols

Protocol 1: Dehydrobromination using Sodium Amide in Liquid Ammonia

This protocol is adapted from a procedure for a structurally similar compound and is expected to give a good yield of 2-methyl-3-pentyne.[1]

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether

-

Ammonium (B1175870) chloride (saturated aqueous solution)

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Stirring apparatus

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser and an inlet for ammonia gas.

-

Condense liquid ammonia into the flask.

-

Carefully add sodium amide to the liquid ammonia with stirring.

-

Dissolve this compound in anhydrous diethyl ether and add it dropwise to the sodium amide/liquid ammonia suspension.

-

Allow the reaction to stir for 2-3 hours, maintaining the temperature with the dry ice/acetone bath.

-

After the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia gas ceases.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Add diethyl ether to the residue and wash with water.

-

Separate the organic layer, dry over anhydrous sodium sulfate (B86663), and filter.

-

Remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the alkyne by fractional distillation.

Figure 2: Experimental Workflow for Dehydrobromination with NaNH₂. This flowchart outlines the key steps in the synthesis of alkynes using sodium amide in liquid ammonia.

Protocol 2: Dehydrobromination using Potassium Hydroxide in Ethanol

This protocol describes a classic approach using a strong base in an alcoholic solvent.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in ethanol with gentle heating and stirring.

-

Add this compound to the ethanolic KOH solution.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with diethyl ether.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting alkyne by fractional distillation.

Figure 3: Experimental Workflow for Dehydrobromination with KOH. This diagram shows the procedural flow for the synthesis of alkynes using potassium hydroxide.

Protocol 3: Dehydrobromination using Potassium tert-Butoxide in tert-Butanol

This protocol utilizes a sterically hindered base, which can influence the regioselectivity of the elimination.

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

tert-Butanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add potassium tert-butoxide.

-

Add anhydrous tert-butanol and stir to dissolve the base.

-

Add this compound to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Continue refluxing for 3-5 hours, monitoring the reaction by GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with pentane (B18724) or diethyl ether.

-

Wash the organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent by distillation.

-

Purify the product by fractional distillation.

Reaction Mechanism and Regioselectivity

The dehydrobromination of this compound proceeds through a sequential twofold E2 elimination mechanism. In the first step, a strong base abstracts a proton from a carbon adjacent to one of the bromine atoms, leading to the formation of a bromoalkene intermediate. A second elimination from the bromoalkene then yields the alkyne.

The structure of this compound allows for the formation of two possible constitutional isomers of the alkyne: 2-methyl-3-pentyne (the major product) and 4-methyl-2-pentyne (a minor product, if any, due to the hindered nature of the alternative proton). The choice of base can influence the regioselectivity. A sterically hindered base like potassium tert-butoxide will preferentially abstract the less sterically hindered proton, which in this case would still favor the formation of 2-methyl-3-pentyne.

Figure 4: Reaction Pathway of Dehydrobromination. This diagram illustrates the stepwise E2 elimination mechanism for the formation of an alkyne from a vicinal dibromide.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Sodium amide and potassium tert-butoxide are highly reactive and moisture-sensitive. Handle them under an inert atmosphere.

-

Liquid ammonia is a hazardous substance and requires appropriate handling procedures.

-

Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols: Reaction of 2,3-Dibromo-2-methylpentane with Strong Bases

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction of 2,3-dibromo-2-methylpentane with strong bases, outlining the expected products, reaction mechanisms, and experimental considerations. The protocols provided are designed to be a starting point for laboratory synthesis and can be adapted based on specific research needs.

Introduction

The reaction of vicinal dibromides, such as this compound, with strong bases is a well-established method for the synthesis of alkynes and other unsaturated compounds. The product distribution is highly dependent on the nature of the base used, particularly its steric hindrance. This document explores the reaction pathways and provides protocols for the selective synthesis of the corresponding alkyne.

Reaction Mechanisms

The primary reaction mechanism is a double E2 (bimolecular elimination) reaction. This concerted process involves the abstraction of a proton by the base and the simultaneous departure of a bromide leaving group. For the E2 reaction to occur efficiently, the proton and the leaving group must be in an anti-periplanar conformation.

With a Strong, Non-Hindered Base (e.g., Sodium Amide, NaNH₂):

The use of a strong, sterically unhindered base like sodium amide typically leads to a double dehydrohalogenation to form an alkyne. The reaction proceeds through a vinyl bromide intermediate.

With a Strong, Bulky Base (e.g., Potassium tert-Butoxide, KOtBu):

A bulky base will preferentially abstract the most sterically accessible proton. In the case of this compound, this would favor the formation of less substituted alkene intermediates (Hofmann elimination). A subsequent elimination could potentially lead to a diene, although the alkyne may still be a possible product.

Data Presentation

While specific quantitative data for the reaction of this compound is not extensively reported in the literature, the following table summarizes the expected product distribution based on the choice of a strong base, drawn from principles of organic chemistry and reactions of similar substrates.

| Base | Expected Major Product | Expected Minor Product(s) | Typical Reaction Conditions | Anticipated Yield |

| Sodium Amide (NaNH₂) | 2-Methylpent-2-yne | 2-Methylpenta-1,2-diene | Liquid ammonia (B1221849), -33°C to room temp. | Moderate to High |

| Potassium tert-Butoxide (KOtBu) | 2-Bromo-2-methylpent-1-ene / 3-Bromo-2-methylpent-2-ene | 2-Methylpent-2-yne, 4-Methylpenta-1,2-diene | tert-Butanol or THF, reflux | Variable |

Experimental Protocols

Protocol 1: Synthesis of 2-Methylpent-2-yne using Sodium Amide

Objective: To synthesize 2-methylpent-2-yne via double dehydrohalogenation of this compound.

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Anhydrous liquid ammonia (NH₃)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ammonium (B1175870) chloride (saturated aqueous solution)

-

Sodium sulfate (B86663) (anhydrous)

-

Round-bottom flask equipped with a dry ice condenser, magnetic stirrer, and nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a three-necked round-bottom flask with a dry ice condenser, a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.

-

Reaction Initiation: Under a positive pressure of nitrogen, condense liquid ammonia (approximately 10 mL per gram of substrate) into the flask at -78°C (dry ice/acetone bath).

-

Base Addition: Carefully add sodium amide (2.2 equivalents) to the liquid ammonia with stirring.

-

Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF and add it dropwise to the sodium amide suspension over 30 minutes.

-

Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at the reflux temperature of liquid ammonia (-33°C) for 2-3 hours.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia gas ceases.

-

Workup: Allow the ammonia to evaporate. Add diethyl ether to the residue and transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure 2-methylpent-2-yne.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the reaction pathways for the dehydrohalogenation of this compound with different types of strong bases.

Caption: Reaction pathways of this compound with strong bases.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of the alkyne product.

Caption: General experimental workflow for alkyne synthesis.

Application Notes and Protocols for the E2 Elimination of 2,3-Dibromo-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis, enabling the formation of alkenes and alkynes. This document provides a detailed analysis of the E2 elimination products of 2,3-dibromo-2-methylpentane, a substrate with two chiral centers and two leaving groups. Understanding the regioselectivity and stereospecificity of this reaction is crucial for predicting and controlling the formation of desired olefinic products, which are valuable intermediates in medicinal chemistry and materials science.

The E2 elimination of vicinal dibromides, such as this compound, can proceed in a stepwise manner, first yielding a bromoalkene, followed by a second elimination to produce a diene or an alkyne. The reaction pathway and product distribution are highly dependent on the stereochemistry of the starting material and the nature of the base employed.

Reaction Pathways and Stereochemistry

The E2 reaction requires an anti-periplanar arrangement of a β-hydrogen and the leaving group.[1] Due to the presence of two chiral centers at C2 and C3, this compound can exist as two pairs of enantiomers: (2R,3S)/(2S,3R) and (2R,3R)/(2S,3S). The specific stereoisomer of the starting material dictates the stereochemistry of the resulting alkene products.[2][3]

First E2 Elimination: Formation of Bromoalkenes